molecular formula C17H19ClN2O6 B4250591 Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate

Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate

Cat. No.: B4250591
M. Wt: 382.8 g/mol
InChI Key: BCKMEYVURRPLEU-UHFFFAOYSA-N
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Description

Ethyl N-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate is a complex organic compound with a unique structure that includes an isoxazole ring, a chlorinated phenoxy group, and a glycine derivative

Preparation Methods

The synthesis of Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Ethyl N-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Ethyl N-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl N-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate can be compared with other similar compounds, such as:

The uniqueness of Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O6/c1-4-24-16(21)9-20(2)17(22)13-8-12(26-19-13)10-25-14-6-5-11(18)7-15(14)23-3/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKMEYVURRPLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate
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Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate
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Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate
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Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate
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Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate
Reactant of Route 6
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Ethyl 2-[[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate

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